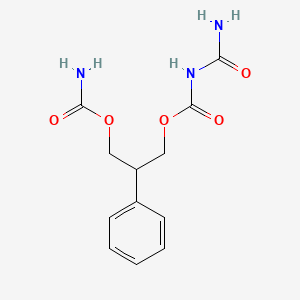
50-Carboxycyanocobalamine
Vue d'ensemble
Description
50-Carboxycyanocobalamin is a synthetic compound of vitamin B12 . It is also known as a “corrinoid,” representing a crystallizable cobalt complex .
Synthesis Analysis
The synthesis of 50-Carboxycyanocobalamin is undertaken by custom synthesis . The molecular formula is C63H86CoN14O14P and the molecular weight is 1353.4 .Molecular Structure Analysis
The molecular formula of 50-Carboxycyanocobalamin is C63H87CoN13O15P . The IUPAC name is cobalt (3+); [5- (5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2- (hydroxymethyl)oxolan-3-yl] 1- [3- [ (4Z,9Z,14Z)-2,13,18-tris (2-amino-2-oxoethyl)-12,17-bis (3-amino-3-oxopropyl)-7- (2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide .Physical and Chemical Properties Analysis
The molecular weight of 50-Carboxycyanocobalamin is 1356.350 . The exact mass is 1355.551392 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Préparation de formules placebo
Dans la recherche pharmaceutique, la 50-Carboxycyanocobalamine est utilisée dans la préparation de formules placebo {svg_1}. Ces formules, qui ont des temps de désintégration inférieurs à une minute et des caractéristiques physiques appropriées, sont incorporées dans 1 mg de cyanocobalamine {svg_2}.
Développement de comprimés sublinguaux mucoadhésifs
La this compound est utilisée dans le développement de comprimés sublinguaux mucoadhésifs {svg_3}. Ces comprimés sont conçus pour améliorer l'absorption de la vitamine B12 en augmentant le temps de résidence du médicament au site d'administration {svg_4}.
Isolement des impuretés de procédé
Dans la production de substances médicamenteuses de cyanocobalamine, la this compound est utilisée pour l'isolement des impuretés de procédé {svg_5}.
Mécanisme D'action
Target of Action
50-Carboxycyanocobalamin, a synthetic form of Vitamin B12, primarily targets the cells characterized by rapid division such as epithelial cells, bone marrow, and myeloid cells . These cells appear to have the greatest requirement for 50-Carboxycyanocobalamin .
Mode of Action
50-Carboxycyanocobalamin serves as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is used in cell replication and hematopoiesis . It is also essential for the synthesis of purines and pyrimidines that form DNA .
Biochemical Pathways
50-Carboxycyanocobalamin plays a vital role in the mitochondrial respiratory chain (MRC) complexes to generate ATP . Metabolic fuels are oxidized within the mitochondrial matrix to produce NADH and FADH2. These reducing equivalents further undergo oxidative phosphorylation (OXPHOS) mechanized by MRC complexes to generate ATP .
Pharmacokinetics
The absorption of 50-Carboxycyanocobalamin is variable from the terminal ileum and requires the presence of calcium and gastric “intrinsic factor” to transfer the compound across the intestinal mucosa . It is principally stored in the liver and bone marrow, and also in the kidneys and adrenals . It is converted in tissues to active coenzymes, methylcobalamin and deoxyadenosylcobalamin, and undergoes some enterohepatic recycling . It is excreted in urine, with 50% to 98% as unchanged drug .
Result of Action
The molecular and cellular effects of 50-Carboxycyanocobalamin’s action include the conversion of megaloblastic to normoblastic erythroid hyperplasia within bone marrow . It also results in an increased reticulocyte count . In terms of cellular energy production, mitochondria of cells oxidize a diverse array of metabolic fuels to generate a majority of the cellular energy by respiration .
Action Environment
The action, efficacy, and stability of 50-Carboxycyanocobalamin can be influenced by various environmental factors. For instance, the cellular microenvironment can shift the cellular energy metabolism from OXPHOS to the glycolytic mode . Furthermore, the compound’s action can be affected by conditions such as the presence of certain diseases, dietary insufficiency, and the use of certain medications .
Propriétés
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-12,17-bis(3-amino-3-oxopropyl)-7-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(13-16-44(64)77)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(14-17-49(82)83)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKAGBDRPDSHOA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)O)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)O)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87CoN13O15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)




![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)



